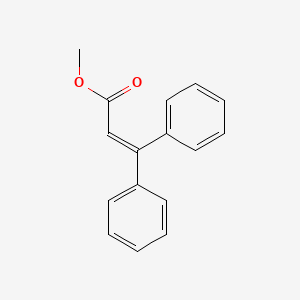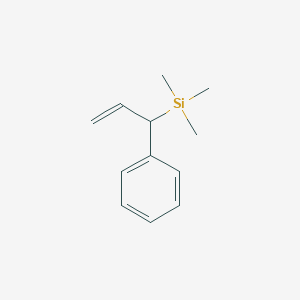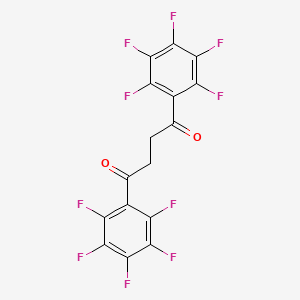
1,4-Bis(pentafluorophenyl)-1,4-butanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(pentafluorophenyl)-1,4-butanedione is a compound characterized by the presence of two pentafluorophenyl groups attached to a butanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(pentafluorophenyl)-1,4-butanedione can be synthesized through various methods. One common approach involves the reaction of pentafluorobenzene with butanedione under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation and subsequent coupling reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(pentafluorophenyl)-1,4-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: The pentafluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
1,4-Bis(pentafluorophenyl)-1,4-butanedione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1,4-Bis(pentafluorophenyl)-1,4-butanedione involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Similar in structure but with trifluoromethyl groups instead of pentafluorophenyl groups.
1,4-Bis(butadiynyl)phenylene: Contains butadiynyl groups and exhibits different polymerization properties.
1,4-Bis(diphenylphosphino)butane: A diphosphine ligand with different coordination chemistry.
Uniqueness
1,4-Bis(pentafluorophenyl)-1,4-butanedione is unique due to its high fluorine content, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidative degradation .
Properties
CAS No. |
7797-96-8 |
|---|---|
Molecular Formula |
C16H4F10O2 |
Molecular Weight |
418.18 g/mol |
IUPAC Name |
1,4-bis(2,3,4,5,6-pentafluorophenyl)butane-1,4-dione |
InChI |
InChI=1S/C16H4F10O2/c17-7-5(8(18)12(22)15(25)11(7)21)3(27)1-2-4(28)6-9(19)13(23)16(26)14(24)10(6)20/h1-2H2 |
InChI Key |
LKTGGQUBMLYPSK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


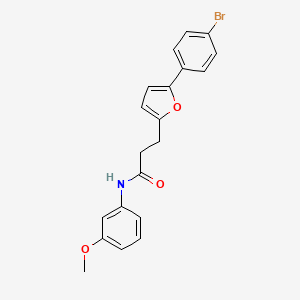

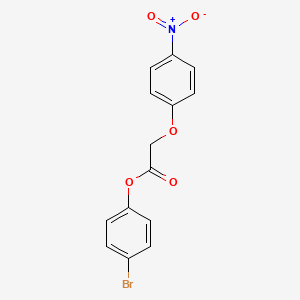
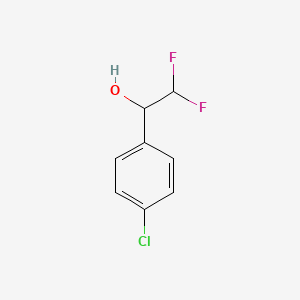
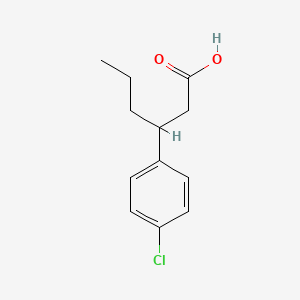

![5-[3-Methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B11949717.png)

